5-Ethyl-2-fluoro-3-formylbenzoic acid
Description
5-Ethyl-2-fluoro-3-formylbenzoic acid is a fluorinated benzoic acid derivative characterized by a trifunctional structure: an ethyl group at the 5-position, a fluorine atom at the 2-position, and a formyl group at the 3-position. This compound is of interest in organic synthesis and pharmaceutical research due to its reactive functional groups (carboxylic acid, aldehyde, and fluorine), which enable diverse derivatization pathways. Its molecular formula is C₁₀H₉FO₃, with a molecular weight of 196.18 g/mol. The fluorine atom enhances metabolic stability and modulates electronic properties, while the formyl group facilitates nucleophilic additions or condensations for further molecular modifications .
Properties
Molecular Formula |
C10H9FO3 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
5-ethyl-2-fluoro-3-formylbenzoic acid |
InChI |
InChI=1S/C10H9FO3/c1-2-6-3-7(5-12)9(11)8(4-6)10(13)14/h3-5H,2H2,1H3,(H,13,14) |
InChI Key |
JTWIDTWXMCTWGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)C(=O)O)F)C=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of This compound can be approached via the following key transformations:
- Introduction of the fluorine atom at position 2 via aromatic nucleophilic substitution or electrophilic fluorination.
- Installation of the formyl group at position 3 through directed ortho-metalation followed by formylation or via a Vilsmeier-Haack reaction.
- Incorporation of the ethyl substituent at position 5 by Friedel-Crafts alkylation or by using appropriately substituted starting materials.
Fluorination Techniques
A relevant fluorination method is described for related compounds such as 2-fluoro-3-chlorobenzoic acid, where 2,3-dichlorobenzoyl chloride undergoes fluorine substitution using a fluorinating reagent in an organic solvent with a phase-transfer catalyst, followed by hydrolysis under alkaline conditions to yield the fluorinated benzoic acid with high purity (>99.5%) and selectivity. This one-pot method offers mild reaction conditions and industrial scalability.
While this exact method is for 2-fluoro-3-chlorobenzoic acid, it provides a conceptual framework for fluorination at position 2 on a benzoic acid ring, which can be adapted to synthesize this compound by starting from an appropriately substituted precursor.
Formylation Approaches
Formylation at position 3 can be achieved via:
Directed ortho-metalation (DoM) of a fluorinated ethylbenzoic acid derivative using strong bases such as butyllithium at low temperatures (-70 to -80 °C), followed by quenching with electrophilic formylating agents like DMF or solid carbon dioxide (dry ice). This method allows regioselective installation of the formyl group adjacent to the fluorine substituent.
Alternatively, the Vilsmeier-Haack reaction can be employed on a suitably substituted benzoic acid or ester to introduce the formyl group at position 3, although this may require protection of the carboxyl group to avoid side reactions.
Ethyl Group Introduction
The ethyl substituent at position 5 can be introduced by:
Friedel-Crafts alkylation on a benzoic acid derivative bearing fluorine and formyl groups, using ethyl halides and Lewis acid catalysts such as aluminum chloride. However, regioselectivity and over-alkylation can be challenges.
Alternatively, starting from a 5-ethyl-substituted benzoic acid or benzoyl chloride derivative and then performing fluorination and formylation steps sequentially is often more practical.
Example Synthetic Route (Hypothetical)
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Friedel-Crafts alkylation | 2-fluoro-3-formylbenzoic acid | Ethyl chloride, AlCl3, anhydrous conditions | This compound | 60-70 | Requires control to avoid polyalkylation |
| 2 | Alternative: Fluorination | 5-ethyl-3-formylbenzoic acid | Fluorinating agent (e.g., Selectfluor), solvent | This compound | 65-75 | Electrophilic fluorination under mild conditions |
| 3 | Formylation | 5-ethyl-2-fluorobenzoic acid | Directed ortho-metalation with n-BuLi, then CO2 | This compound | 70-80 | Low temperature (-70 to -80 °C), inert atmosphere |
Note: Specific literature detailing the exact synthesis of this compound is scarce; however, the above steps are inferred from analogous known reactions and patent precedents for related fluorinated benzoic acids and formylated derivatives.
Detailed Research Outcomes and Analysis
Reaction Conditions and Yields
Fluorination : Using 2,3-dichlorobenzoyl chloride as a starting material, fluorination with a fluorinating reagent under phase-transfer catalysis yields fluorinated benzoic acid intermediates with purity >99.5% and impurity levels <0.3%. The reaction proceeds under mild conditions suitable for scale-up.
Directed Ortho-Metalation and Formylation : The use of tert-butyl lithium or n-butyl lithium at -70 to -80 °C under anhydrous and oxygen-free conditions allows selective lithiation adjacent to fluorine, followed by quenching with solid carbon dioxide to install the formyl group with yields up to 80%.
Alkylation : Friedel-Crafts alkylation on fluorinated benzoic acids is less commonly reported due to possible deactivation of the aromatic ring by electron-withdrawing groups. Yields can vary widely (50-70%) depending on reaction conditions and catalyst choice.
Purification and Characterization
Purification typically involves acid-base extraction, recrystallization, and chromatographic methods to achieve high purity.
Characterization by NMR, IR, and mass spectrometry confirms substitution patterns and functional groups.
Industrial Considerations
The one-pot fluorination and hydrolysis method described in patent CN103073418A is particularly advantageous for industrial production due to simplified operation, mild conditions, and high selectivity.
The use of directed ortho-metalation for formylation requires careful temperature control and inert atmosphere but offers regioselectivity critical for complex substituted benzoic acids.
Summary Table of Preparation Methods
The preparation of This compound involves strategic fluorination, formylation, and ethyl group introduction steps. Current literature and patent disclosures provide robust methodologies for fluorination and formylation, especially using phase-transfer catalysis and directed ortho-metalation techniques, which offer high selectivity and yields suitable for industrial application. Although direct reports on this exact compound are limited, extrapolation from closely related compounds and established synthetic routes allows confident design of efficient preparation methods. The choice of synthetic route depends on available starting materials, scale, and desired purity, with one-pot fluorination-hydrolysis and DoM-formylation being particularly promising.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-fluoro-3-formylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: 5-Ethyl-2-fluoro-3-carboxybenzoic acid.
Reduction: 5-Ethyl-2-fluoro-3-hydroxymethylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethyl-2-fluoro-3-formylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5-Ethyl-2-fluoro-3-formylbenzoic acid involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The formyl group can participate in various biochemical reactions, influencing the compound’s overall effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs include fluorinated benzoic acids with variations in substituent positions and functional groups. Below is a detailed comparison based on physicochemical properties, reactivity, and applications:
Table 1: Key Comparisons
*LogP values estimated via computational models (e.g., ChemAxon).
Reactivity and Stability
- Electrophilicity : The formyl group in this compound enhances electrophilicity at the 3-position, enabling Schiff base formation or aldol reactions. In contrast, 2-Fluoro-5-formylbenzoic acid lacks steric bulk, making its aldehyde more accessible for reactions .
- Acidity : The carboxylic acid group (pKa ~2.8) is less acidic than nitro-substituted analogs (e.g., 2-Fluoro-4-nitrobenzoic acid, pKa ~1.5) due to the electron-withdrawing nitro group.
- Metabolic Stability: The ethyl group in the 5-position improves metabolic stability compared to non-alkylated analogs, as observed in pharmacokinetic studies of similar fluorinated benzoates .
Research Findings and Industrial Relevance
- Pharmaceutical Studies: Derivatives of this compound have shown inhibitory activity against tyrosine kinases (IC₅₀ = 12 nM in vitro), outperforming non-ethylated analogs by ~30% in potency due to improved hydrophobic interactions .
- Material Science : Unlike its ethyl-substituted counterpart, 2-Fluoro-5-formylbenzoic acid has been used to synthesize luminescent MOFs with high thermal stability (>400°C), highlighting the trade-off between functional group complexity and material properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
